![molecular formula C9H14Cl2F3N3 B1478096 4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride CAS No. 2103644-61-5](/img/structure/B1478096.png)
4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride
Overview
Description
“4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride” is a chemical compound with the molecular weight of 292.13 . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride”, is a topic of ongoing research due to their wide range of applications in various fields . The synthesis generally involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . One method involves a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride” is characterized by a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms . The compound also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and a methyl group .
Scientific Research Applications
Synthesis and Evaluation as Anticholinesterase Agents
A study conducted by Altıntop, M. (2020) focused on synthesizing new pyrazoline derivatives and evaluating their anticholinesterase effects. The synthesis involved treating 1-(3,4-dimethoxyphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one with arylhydrazine hydrochloride derivatives in acetic acid. This research highlighted piperidine derivatives' effectiveness against cholinesterases, with certain compounds showing significant inhibition rates. These findings suggest potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Molecular Structure Investigations
Shawish, I. et al. (2021) conducted a study synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Molecular structure investigations using X-ray crystallography, combined with Hirshfeld and DFT calculations, were presented. The study analyzed intermolecular interactions controlling the molecular packing of these compounds, highlighting their potential in further scientific applications (Shawish et al., 2021).
Antioxidant and Antitumor Activity
Another research avenue explores the synthesis and characterization of novel compounds with potential antioxidant and antitumor activities. For instance, Bonacorso, H. et al. (2015) described an efficient approach for synthesizing a series of pyridines, demonstrating promising antioxidant and antifungal activities. This synthesis approach could lead to new treatments or research tools in medicinal chemistry (Bonacorso et al., 2015).
Synthesis of Key Intermediates
Fussell, S. J. et al. (2012) reported a robust synthesis process for a key intermediate in the synthesis of Crizotinib, demonstrating the compound's relevance in the pharmaceutical industry. The multi-step synthesis process optimized for scale-up underscores the chemical's importance in drug development (Fussell et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUAYXRMFCAZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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